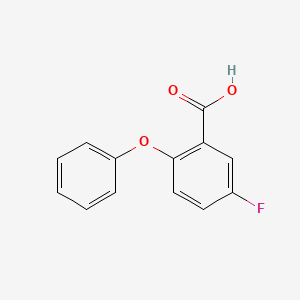

5-Fluoro-2-phenoxybenzoic acid

Description

5-Fluoro-2-phenoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a phenoxy group (-OPh) at the ortho position and a fluorine atom at the para position relative to the carboxylic acid group. Fluorinated benzoic acids are critical intermediates in pharmaceuticals and agrochemicals due to their stability, tunable acidity, and bioactivity .

Properties

Molecular Formula |

C13H9FO3 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

5-fluoro-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9FO3/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

QHVIOMQEWXJNFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-phenoxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the dearomatization-rearomatization strategy, where phenols are converted to benzoyl fluorides and benzoic acids under basic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-phenoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the phenoxy group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acids or phenoxy derivatives.

Scientific Research Applications

5-Fluoro-2-phenoxybenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with nucleic acid synthesis or protein function, resulting in cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Notes:

- Lipophilicity: The phenoxy group in this compound likely increases logP compared to hydroxyl or amino analogs, enhancing membrane permeability but reducing water solubility.

- Acidity: Electron-withdrawing groups (e.g., -NO₂ in 5-fluoro-2-nitrobenzoic acid) lower pKa, while electron-donating groups (e.g., -NH₂ in 5-amino-2-fluorobenzoic acid) raise pKa. The phenoxy group, being moderately electron-withdrawing, may result in intermediate acidity.

- Synthetic Routes: Phenoxy derivatives are often synthesized via nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann or Mitsunobu reactions), whereas hydroxyl analogs may involve Fries rearrangements or direct hydroxylation .

Research Findings on Fluorinated Benzoic Acids

- Antitumor Activity : Fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine (FdUrd) inhibit DNA synthesis, but benzoic acid derivatives may act via different mechanisms, such as modulating enzyme activity or receptor binding .

- Enzyme Inhibition: The uridine phosphorylase inhibitor BBBA () demonstrates how fluorinated compounds enhance chemotherapeutic efficacy, suggesting that this compound might similarly modulate enzymatic pathways.

- Synthetic Efficiency: Environmentally friendly bromination methods (e.g., for 5-bromo-2,4-difluorobenzoic acid) highlight trends in sustainable synthesis, applicable to phenoxy derivatives .

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield in fluorinated benzoic acid synthesis?

- Basic Answer : The synthesis typically involves introducing fluorine at the 5-position of the benzoic acid scaffold, followed by phenoxy substitution. Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF as catalysts) is common, requiring anhydrous conditions and controlled temperatures (40–80°C) to avoid side reactions .

- Advanced Answer : Optimizing solvent polarity (e.g., DMF vs. THF), adjusting stoichiometry of fluorinating agents, and monitoring reaction kinetics via HPLC can enhance yield. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity in fluorinated intermediates .

Basic: Which analytical methods are essential for characterizing this compound?

Q. Advanced: How can discrepancies in NMR and mass spectrometry data be resolved for fluorinated benzoic acids?

- Basic Answer : LC-MS (for molecular weight confirmation), /-NMR (to verify fluorine position and phenoxy group integration), and FT-IR (to confirm carboxylic acid and ether functional groups) are critical .

- Advanced Answer : Discrepancies in -NMR shifts may arise from fluorine’s electronegativity altering electron density. Coupling -NMR with computational modeling (DFT) helps assign signals accurately. Mass fragmentation patterns should align with predicted pathways for fluorinated aromatics .

Basic: How should this compound be purified post-synthesis?

Q. Advanced: What challenges arise in separating fluorinated byproducts during column chromatography?

- Basic Answer : Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acidic mobile phase) effectively removes unreacted precursors. Solid-phase extraction (SPE) with reverse-phase cartridges is also viable .

- Advanced Answer : Fluorinated byproducts often exhibit similar polarity to the target compound. Gradient elution with ion-pairing reagents (e.g., TFA) or mixed-mode chromatography improves resolution. Monitor purity via -NMR integration of diagnostic peaks (e.g., phenoxy protons) .

Basic: What are the stability considerations for storing this compound?

Q. Advanced: How does light exposure impact the degradation kinetics of fluorinated benzoic acids?

- Basic Answer : Store in amber vials at −20°C under inert gas (N) to prevent hydrolysis of the carboxylic acid group or oxidative degradation of the phenoxy moiety .

- Advanced Answer : Accelerated stability studies (40°C/75% RH) combined with UPLC-UV tracking reveal that UV light induces C-F bond cleavage, forming defluorinated byproducts. Use of antioxidants (e.g., BHT) mitigates radical-mediated degradation .

Basic: How can the solubility of this compound be enhanced for biological assays?

Q. Advanced: What formulation strategies improve bioavailability of fluorinated benzoic acids in vitro?

- Basic Answer : Dissolve in DMSO (≤1% v/v) or buffer systems (e.g., PBS with 0.1% Tween-80) adjusted to pH 7–8, leveraging the carboxylic acid’s ionization .

- Advanced Answer : Nanoemulsions or cyclodextrin complexes enhance solubility while maintaining compound integrity. Dynamic light scattering (DLS) confirms nanoparticle size stability in physiological media .

Basic: What synthetic routes avoid halogen exchange in fluorinated benzoic acids?

Q. Advanced: How does the choice of fluorinating agent influence regioselectivity in multi-halogenated substrates?

- Basic Answer : Use of AgF or Selectfluor minimizes undesired halogen scrambling compared to KF. Protecting the carboxylic acid group (e.g., as a methyl ester) during fluorination also prevents side reactions .

- Advanced Answer : DFT calculations predict transition-state energies for competing fluorination pathways. For example, Selectfluor’s electrophilic nature favors para-substitution in electron-rich aromatic systems, validated by -NMR .

Basic: How is the acidity (pKa) of this compound determined experimentally?

Q. Advanced: What computational methods predict substituent effects on pKa in fluorinated benzoic acids?

- Basic Answer : Potentiometric titration in aqueous methanol (20% v/v) provides experimental pKa. The fluorine atom’s electron-withdrawing effect lowers pKa compared to non-fluorinated analogs .

- Advanced Answer : COSMO-RS simulations correlate substituent Hammett constants (σ) with pKa. Fluorine’s meta-directing effect and resonance contributions are modeled to refine predictions .

Basic: What safety protocols are required for handling fluorinated benzoic acids?

Q. Advanced: How do structural modifications mitigate toxicity risks in fluorinated aromatic compounds?

- Basic Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/dermal contact. Waste must be neutralized with NaOH before disposal .

- Advanced Answer : Structure-activity relationship (SAR) studies identify toxicophores (e.g., bioactivation of fluorine to reactive intermediates). Introducing electron-donating groups (e.g., methoxy) reduces metabolic activation .

Basic: How can this compound be functionalized for SAR studies?

Q. Advanced: What coupling reactions preserve the integrity of the fluorine substituent?

- Basic Answer : Esterification (e.g., methyl ester), amidation, or Suzuki-Miyaura cross-coupling on the phenoxy ring are common. Protect the carboxylic acid group during reactions .

- Advanced Answer : Pd-catalyzed C–H activation avoids pre-functionalization. Fluorine’s ortho-directing effect in cross-couplings is exploited for regioselective derivatization, monitored via -NMR .

Basic: What are the applications of this compound in medicinal chemistry?

Q. Advanced: How does fluorination impact target binding in enzyme inhibition assays?

- Basic Answer : It serves as a COX-2 inhibitor precursor or a building block for fluorinated NSAIDs. Fluorine enhances metabolic stability and membrane permeability .

- Advanced Answer : X-ray crystallography of enzyme-ligand complexes reveals fluorine’s role in hydrophobic pocket interactions. Isothermal titration calorimetry (ITC) quantifies binding entropy changes induced by fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.